molecular formula C15H29NO B1580444 N-cyclohexylcyclohexanamine;propan-2-one CAS No. 68412-48-6

N-cyclohexylcyclohexanamine;propan-2-one

Cat. No.: B1580444
CAS No.: 68412-48-6
M. Wt: 239.4 g/mol
InChI Key: LJBRXUFICHIMLD-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;propan-2-one, also known as PREPOD, is a complex mixture of compounds resulting from the reaction between 2-propanone (acetone) and diphenylamine. This compound is classified under the chemical grouping of amines and the sub-grouping of aromatic amines. It is primarily used as an antioxidant in the manufacture of rubber products, including tires . PREPOD is not naturally found in the environment and has been declared toxic to the environment under the Canadian Environmental Protection Act .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propanone, reaction products with diphenylamine involves the condensation reaction between 2-propanone and diphenylamine. This reaction typically occurs under acidic or basic conditions, with the choice of catalyst and reaction temperature influencing the yield and composition of the final product .

Industrial Production Methods

In industrial settings, the production of PREPOD involves large-scale reactors where 2-propanone and diphenylamine are mixed under controlled conditions. The reaction is monitored to ensure optimal conversion rates and product quality. The resulting mixture is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds. These products have diverse applications in different industries .

Scientific Research Applications

N-cyclohexylcyclohexanamine;propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-propanone, reaction products with diphenylamine involves its antioxidant properties. The compound acts by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include reactive oxygen species and other free radicals, which are neutralized by the antioxidant activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-propanone, reaction products with diphenylamine include:

Uniqueness

What sets 2-propanone, reaction products with diphenylamine apart from these similar compounds is its specific antioxidant properties and its widespread use in the rubber and lubricant industries. Its unique composition allows it to effectively prevent oxidative degradation in a variety of applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h11-13H,1-10H2;1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBRXUFICHIMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68412-48-6
Record name 2-Propanone, reaction products with diphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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